molecular formula C6H13ClFN B3060191 trans-(2-Fluorocyclopentyl)methanamine hcl CAS No. 1951441-85-2

trans-(2-Fluorocyclopentyl)methanamine hcl

Cat. No.: B3060191
CAS No.: 1951441-85-2
M. Wt: 153.62
InChI Key: VHFQGBWOQCVVDW-RIHPBJNCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-Fluorocyclopentyl)methanamine hydrochloride typically involves the fluorination of cyclopentylmethanamine. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperatures to ensure the selective introduction of the fluorine atom .

Industrial Production Methods: Industrial production of trans-(2-Fluorocyclopentyl)methanamine hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans-(2-Fluorocyclopentyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and the role of fluorine in biological processes.

Medicine: In medicinal chemistry, trans-(2-Fluorocyclopentyl)methanamine hydrochloride is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties can be leveraged to create new materials with desirable characteristics.

Mechanism of Action

The mechanism of action of trans-(2-Fluorocyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The compound can interact with enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

    Cyclopentylmethanamine hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.

    trans-(2-Chlorocyclopentyl)methanamine hydrochloride: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and stability.

    trans-(2-Bromocyclopentyl)methanamine hydrochloride: Contains a bromine atom, which can affect the compound’s overall properties.

Uniqueness: The presence of the fluorine atom in trans-(2-Fluorocyclopentyl)methanamine hydrochloride imparts unique properties such as increased metabolic stability and altered reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(1S,2R)-2-fluorocyclopentyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-6-3-1-2-5(6)4-8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFQGBWOQCVVDW-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-85-2
Record name Cyclopentanemethanamine, 2-fluoro-, hydrochloride (1:1), (1R,2S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-(2-Fluorocyclopentyl)methanamine hcl
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trans-(2-Fluorocyclopentyl)methanamine hcl
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Reactant of Route 5
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Reactant of Route 6
trans-(2-Fluorocyclopentyl)methanamine hcl

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